7-Tetradecanol
CAS No.: 3981-79-1
Cat. No.: VC3707483
Molecular Formula: C14H30O
Molecular Weight: 214.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3981-79-1 |
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Molecular Formula | C14H30O |
Molecular Weight | 214.39 g/mol |
IUPAC Name | tetradecan-7-ol |
Standard InChI | InChI=1S/C14H30O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3 |
Standard InChI Key | FFAQYGTZIMVBFJ-UHFFFAOYSA-N |
SMILES | CCCCCCCC(CCCCCC)O |
Canonical SMILES | CCCCCCCC(CCCCCC)O |
Introduction
Fundamental Characteristics
7-Tetradecanol is a saturated fatty alcohol with the molecular formula C₁₄H₃₀O. This compound features a hydroxyl group (-OH) positioned at the seventh carbon atom of a tetradecane chain, distinguishing it from other tetradecanol isomers . The systematic IUPAC name for this compound is tetradecan-7-ol, and it is registered with CAS number 3981-79-1 .
With a molecular weight of 214.3874 g/mol, 7-tetradecanol presents as a waxy solid at room temperature . The position of the hydroxyl group at C-7 creates a molecule with balanced hydrophilic and hydrophobic regions, which contributes to its unique physicochemical properties compared to terminal alcohols like 1-tetradecanol.
The chemical structure can be represented by the InChI notation: InChI=1S/C14H30O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3, and its canonical SMILES notation is CCCCCCCC(CCCCCC)O . These standardized identifiers allow for precise identification and characterization in chemical databases.
Structural Features
The structure of 7-tetradecanol consists of:
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A 14-carbon chain backbone
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A secondary alcohol functional group at the C-7 position
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A relatively symmetrical distribution of hydrocarbon chains on either side of the hydroxyl group
This structural arrangement affects its chemical behavior, particularly in reactions involving the hydroxyl group and in its interactions with other molecules in solution or solid phases.
Physical and Chemical Properties
7-Tetradecanol exhibits physical and chemical properties typical of mid-chain secondary alcohols, with some distinctive characteristics due to the position of its hydroxyl group.
Physical Properties
As a long-chain fatty alcohol, 7-tetradecanol is practically insoluble in water but readily dissolves in organic solvents such as diethyl ether, with moderate solubility in ethanol. The compound typically appears as a white, waxy solid at standard temperature and pressure.
Chromatographic Properties
Gas chromatography data provides valuable insights into the identification and characterization of 7-tetradecanol. The retention indices on different column types are presented in Table 1.
Table 1: Gas Chromatography Retention Indices for 7-Tetradecanol
Column Type | Active Phase | Retention Index (I) | Reference | Comment |
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Capillary | OV-101 | 1666 | Qin, 2009 | Program: not specified |
Capillary | PEG-20M | 1961 | Qin, 2009 | Program: not specified |
These retention indices are valuable for analytical identification of 7-tetradecanol in complex mixtures . The significant difference between the retention indices on non-polar (OV-101) and polar (PEG-20M) columns reflects the compound's hydroxyl functionality, which interacts more strongly with polar stationary phases.
Chemical Reactivity
The reactivity of 7-tetradecanol is primarily centered around its hydroxyl group, which can participate in various chemical transformations.
Oxidation Reactions
7-Tetradecanol can undergo oxidation to form the corresponding ketone, 7-tetradecanone. This reaction typically employs oxidizing agents such as potassium permanganate in alkaline medium or chromium trioxide. The secondary alcohol structure means that oxidation yields a ketone rather than an aldehyde or carboxylic acid, which would be the case for primary alcohols.
Reduction Reactions
Under appropriate conditions with hydrogen gas and suitable catalysts such as nickel, 7-tetradecanol can be reduced to tetradecane through the removal of the hydroxyl group.
Substitution Reactions
The hydroxyl group in 7-tetradecanol can be substituted with other functional groups. For example, reaction with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane can convert the alcohol to the corresponding chloride derivative.
Synthetic Approaches
Multiple synthetic routes exist for producing 7-tetradecanol, with selection depending on scale requirements and available starting materials.
Hydrogenation Method
7-Tetradecanol can be synthesized through the selective hydrogenation of appropriate precursors. Starting from 7-tetradecanone, reduction with sodium borohydride or catalytic hydrogenation using hydrogen gas with platinum or palladium catalysts can yield 7-tetradecanol.
Industrial Production Methods
For industrial-scale production, processes like the Ziegler process may be employed, which uses ethylene and aluminum alkyls to produce long-chain alcohols. This approach is particularly cost-effective for large-scale manufacturing. Additional modification steps would be required to obtain the specific 7-position hydroxyl group.
Analytical Identification Methods
Several analytical techniques can be employed for the identification and quantification of 7-tetradecanol in various matrices.
Gas Chromatography
Gas chromatography (GC) is particularly useful for analyzing 7-tetradecanol, with retention indices serving as important identification parameters. As shown in Table 1, the retention index values for 7-tetradecanol differ significantly between polar and non-polar columns (1961 vs. 1666) , providing a reliable means of identification.
Mass Spectrometry
Mass spectrometry, often coupled with gas chromatography (GC-MS), provides definitive identification of 7-tetradecanol through characteristic fragmentation patterns. The molecular ion peak and fragment ions associated with the loss of water and various carbon chain fragmentations provide structural confirmation.
Comparative Analysis with Other Tetradecanol Isomers
The position of the hydroxyl group in tetradecanol isomers significantly affects their physical properties and chemical behavior.
Melting and Boiling Points
Secondary alcohols like 7-tetradecanol typically have lower melting and boiling points compared to the primary alcohol 1-tetradecanol due to reduced hydrogen bonding capabilities. This affects their phase change behaviors, which is particularly relevant for PCM applications.
Reactivity Differences
The secondary hydroxyl group in 7-tetradecanol exhibits different reactivity compared to primary alcohols like 1-tetradecanol:
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Oxidation of 7-tetradecanol yields a ketone, whereas 1-tetradecanol oxidizes to an aldehyde and potentially a carboxylic acid
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The rate of esterification is generally slower for secondary alcohols due to steric hindrance
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Dehydration reactions may proceed through different mechanisms, affecting product distribution
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